molecular formula C13H16FNO B11882174 7-Fluorospiro[chroman-2,4'-piperidine] CAS No. 909072-52-2

7-Fluorospiro[chroman-2,4'-piperidine]

Cat. No.: B11882174
CAS No.: 909072-52-2
M. Wt: 221.27 g/mol
InChI Key: ZFDLTTNXANIPLB-UHFFFAOYSA-N
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Description

7-Fluorospiro[chroman-2,4’-piperidine] is a chemical compound that features a spiro linkage between a chroman and a piperidine ring, with a fluorine atom attached to the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorospiro[chroman-2,4’-piperidine] typically involves the condensation and cyclization of appropriate precursors. One common method includes the reaction of a fluorinated chromanone with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Fluorospiro[chroman-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The fluorine atom and other substituents on the chroman ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

7-Fluorospiro[chroman-2,4’-piperidine] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Fluorospiro[chroman-2,4’-piperidine] involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, potentially leading to more effective inhibition or activation of the target. The spiro linkage provides structural rigidity, which can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxyspiro[chroman-2,4’-piperidine]
  • 1-(3-Fluorobenzyl)-4-piperidinamine
  • Spiro[azetidine-3,2’-chroman]-4’-one

Uniqueness

7-Fluorospiro[chroman-2,4’-piperidine] is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

909072-52-2

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

7-fluorospiro[3,4-dihydrochromene-2,4'-piperidine]

InChI

InChI=1S/C13H16FNO/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13/h1-2,9,15H,3-8H2

InChI Key

ZFDLTTNXANIPLB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=CC(=C3)F

Origin of Product

United States

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